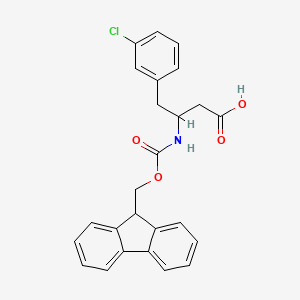

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid

Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a synthetic unnatural amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3-chlorophenyl substituent. This compound is widely utilized in peptide synthesis and medicinal chemistry due to the Fmoc group’s stability under basic conditions and its photolabile properties . Key characteristics include:

Properties

IUPAC Name |

4-(3-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKZBMVPIFVGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group with Fmoc

- The amino acid or its ester is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate or triethylamine) in an organic solvent such as dioxane or tetrahydrofuran (THF).

- The reaction is typically carried out at low temperature (0–5 °C) to minimize racemization.

- The Fmoc group selectively protects the amino group, allowing the carboxylic acid and side-chain functionalities to remain free for further manipulation.

Synthesis of the 3-Chlorophenyl-Substituted Amino Acid Backbone

- The chiral amino acid backbone bearing the 3-chlorophenyl substituent can be synthesized via asymmetric synthesis or chiral resolution methods.

- One approach involves the alkylation of a protected amino acid derivative with a 3-chlorophenyl-containing electrophile under controlled conditions.

- Alternatively, enzymatic resolution or chiral auxiliary-mediated synthesis can be employed to obtain the desired enantiomer.

Purification and Characterization

- After the Fmoc protection step, the crude product is purified by flash column chromatography using gradients of methyl tert-butyl ether (MTBE) in heptane or similar solvent systems.

- Further purification by HPLC with gradients of acetonitrile in aqueous buffers ensures removal of epimers and by-products.

- Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm structure and stereochemistry.

- Mass Spectrometry (MS) for molecular weight confirmation.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

Research Findings and Optimization

- Studies have shown slight epimerization can occur adjacent to the carbonyl during synthesis; thus, purification by HPLC is essential to isolate the stereochemically pure compound.

- Reaction times and temperatures are optimized to maximize yield (typically around 70–80%) while minimizing side reactions.

- The choice of solvent and base during Fmoc protection significantly affects the reaction efficiency and stereochemical outcome.

- Use of protecting groups like Fmoc is critical to prevent side-chain reactions during peptide synthesis, enabling selective deprotection under mild conditions (e.g., piperidine treatment).

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amino group Fmoc protection | Fmoc-Cl, NaHCO3 or Et3N | Dioxane/THF | 0–5 °C | 1–3 hours | 75–85 | Low temp to prevent racemization |

| Alkylation/Side-chain introduction | 3-chlorophenyl electrophile, base | Acetonitrile | Room temp | 4–6 hours | 70–80 | Controlled to maintain stereochemistry |

| Purification | Flash chromatography, HPLC | MTBE/Heptane, MeCN/H2O | Ambient | - | - | Essential for stereochemical purity |

Notes on Scale-Up and Practical Considerations

- Scale-up requires careful control of reaction parameters to avoid racemization and by-product formation.

- Use of inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.

- The compound is sensitive to strong acids and bases; thus, mild conditions are preferred during workup.

- Storage under dry, inert conditions preserves compound integrity.

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The chlorophenyl group can participate in aromatic interactions, enhancing binding affinity to target proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

Chlorophenyl Derivatives

4-Chlorophenyl analog (CAS 331763-60-1):

- Structure : Differs in the position of the chlorine substituent (para vs. meta).

- Molecular weight : 435.90 g/mol (nearly identical to the target compound).

- Impact : The para-chloro substitution may enhance steric hindrance compared to the meta-position, affecting binding affinity in receptor-ligand interactions .

Trifluoromethylphenyl Derivatives

4-Trifluoromethylphenyl analog (CAS 270065-81-1):

- 3-Chloro-4-trifluoromethylphenyl analog (): Structure: Combines chlorine (meta) and CF₃ (para) on the phenyl ring.

Halogen-Substituted Derivatives

Stereochemical Variations

- (R)- vs. (S)-Enantiomers :

- The target compound’s (3S)-configuration is critical for its activity in chiral environments. For example, the (R)-enantiomer of the 4-tert-butylphenyl analog (CAS 401916-49-2) shows distinct pharmacokinetic profiles due to differential enzyme binding .

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid, often referred to as a fluorenyl derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural attributes:

- Molecular Formula : C25H22ClNO4

- Molecular Weight : 435.9 g/mol

- CAS Number : 268734-29-8

- IUPAC Name : (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid

The presence of the fluorenyl group is particularly notable as it is often used in peptide synthesis, serving as a protecting group for amino acids. The chlorophenyl moiety may contribute to the compound's biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that fluorenyl derivatives exhibit antimicrobial properties. The chlorophenyl component is known for its effectiveness against various bacterial strains. In vitro studies have shown that compounds similar to this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Fluorenone derivatives, including this compound, are being investigated for their anticancer properties. Studies suggest that they may act as inhibitors of type I topoisomerases, which are crucial in DNA replication and repair processes in cancer cells. The introduction of specific substituents has been shown to enhance antiproliferative activity .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, impacting metabolic pathways. For instance, research highlights its potential interaction with enzymes involved in fatty acid biosynthesis, which is vital for the survival of certain bacteria .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The fluorenyl group may facilitate binding to specific enzymes, altering their activity.

- Cellular Uptake : Structural features allow for efficient cellular uptake, enhancing its bioavailability.

- Targeting Cellular Pathways : The compound's ability to interfere with critical cellular pathways makes it a candidate for therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound displayed significant antimicrobial activity against clinical isolates of E. coli, suggesting a promising avenue for developing new antibiotics .

- Anticancer Screening : In a comparative study, several fluorenone derivatives were screened for anticancer activity against various cancer cell lines. Results indicated that modifications on the fluorenyl structure could lead to enhanced cytotoxic effects .

- Enzyme Inhibition Assays : Research focused on the inhibition of the InhA enzyme (a target in tuberculosis treatment) showed that compounds derived from this class could effectively inhibit enzyme activity, indicating potential use in treating drug-resistant strains of Mycobacterium tuberculosis .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorophenol | Chlorinated phenol | Antimicrobial |

| Fluorenone | Fluorene derivative | Anticancer |

| Phenylalanine | Amino acid | Nutritional/Metabolic |

The unique combination of a fluorenyl protecting group with a chlorophenyl moiety in this compound distinguishes it from simpler analogs like 4-chlorophenol or phenylalanine, giving it distinct reactivity patterns and potential biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.